Polysucrose 400

Description

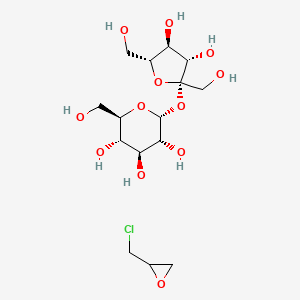

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)oxirane;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.C3H5ClO/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;4-1-3-2-5-3/h4-11,13-20H,1-3H2;3H,1-2H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACFXVUNKCXYJM-AKSHDPDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(O1)CCl.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26873-85-8 | |

| Record name | Epichlorohydrin-sucrose copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26873-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

434.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26873-85-8 | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Polysucrose 400: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400, a synthetic, non-ionic polymer of sucrose and epichlorohydrin, is a versatile and indispensable tool in modern biological research. With a high molecular weight of approximately 400,000 g/mol , it is renowned for its ability to form iso-osmotic solutions of varying densities and high viscosity.[1][2][3] These properties make it an ideal medium for the separation of cells, organelles, and viruses through density gradient centrifugation. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its primary applications, and quantitative data to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a highly branched, spherical molecule that is readily soluble in aqueous solutions.[4] Its key characteristics are pivotal to its utility in research:

-

High Molecular Weight: Averaging 400,000 g/mol , this large polymer does not readily pass through biological membranes, thus minimizing osmotic effects on cells and organelles during separation procedures.[1][2]

-

Low Osmolality: Solutions of this compound exert minimal osmotic pressure, which is crucial for maintaining the morphological and functional integrity of biological samples.[2]

-

High Density and Viscosity: Aqueous solutions of this compound can be prepared at various concentrations to create density gradients. While beneficial for separation, the high viscosity may necessitate adjustments in centrifugation time and speed.[1]

-

Chemical Inertness: As a non-ionic and biocompatible polymer, this compound does not interfere with most biological assays, making it suitable for a wide range of downstream applications.[4]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound solutions.

| Property | Value | Reference |

| Average Molecular Weight | 400,000 g/mol | [1][2] |

| Appearance | White, odorless powder | [3] |

| Solubility in Water | Up to 50% (w/v) | [1][3] |

| Specific Rotation | +53.0° to +59.0° | [1] |

| pH (10% aqueous solution) | 5.5 - 8.5 | [1] |

Density and Viscosity of Aqueous Solutions

The density and viscosity of this compound solutions are critical parameters for designing separation protocols. The data below is extrapolated from graphical representations and should be considered approximate.

| Concentration (% w/v) | Approximate Density (g/mL) | Approximate Relative Viscosity (cP) |

| 5 | 1.017 | 5 |

| 10 | 1.034 | 15 |

| 15 | 1.051 | 40 |

| 20 | 1.068 | 100 |

| 25 | 1.085 | 250 |

| 30 | 1.102 | 600 |

Primary Uses in Research

This compound is a cornerstone of many laboratory techniques, primarily due to its utility in creating density gradients for centrifugation.

Cell Separation

The most common application of this compound is in the isolation of specific cell populations from heterogeneous mixtures, such as blood. By layering a cell suspension onto a this compound gradient and centrifuging, cells separate into distinct bands based on their buoyant density. This is widely employed for the purification of lymphocytes, monocytes, and other peripheral blood mononuclear cells (PBMCs).

Organelle Isolation

Subcellular fractionation to isolate specific organelles, such as mitochondria, nuclei, and endoplasmic reticulum, is another key application. The gentle osmotic properties of this compound help to preserve the structural and functional integrity of the isolated organelles, which is crucial for subsequent biochemical and functional studies.

Virus Purification

This compound gradients are also utilized for the purification of viruses from cell lysates or culture supernatants. This method allows for the separation of viral particles from cellular debris and other contaminants based on their density, resulting in a highly purified virus preparation suitable for a variety of downstream applications, including gene therapy and vaccine development.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is adapted from standard lymphocyte separation procedures using Ficoll-Paque™, a solution containing this compound and diatrizoate sodium.

Materials:

-

Whole blood collected in anticoagulant (e.g., EDTA, heparin)

-

Ficoll-Paque™ (or equivalent this compound-based separation medium)

-

Phosphate-buffered saline (PBS), sterile

-

Sterile conical centrifuge tubes (15 mL or 50 mL)

-

Sterile Pasteur pipettes or serological pipettes

-

Centrifuge with a swinging-bucket rotor

Methodology:

-

Blood Dilution: Dilute the whole blood with an equal volume of sterile PBS in a conical centrifuge tube.

-

Gradient Preparation: Carefully layer 3 mL of Ficoll-Paque™ underneath the diluted blood in a 15 mL conical tube (or 15 mL in a 50 mL tube). To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, minimizing mixing at the interface.

-

Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Cell Collection: After centrifugation, four distinct layers will be visible:

-

Top layer: Plasma and platelets

-

Second layer (at the plasma-Ficoll interface): A milky-white layer of mononuclear cells (lymphocytes and monocytes)

-

Third layer: Clear Ficoll-Paque™

-

Bottom pellet: Granulocytes and erythrocytes

-

-

Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

-

Using a clean pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile centrifuge tube.

-

Washing: Add at least 3 volumes of sterile PBS to the collected cells.

-

Centrifuge at 100-200 x g for 10 minutes at room temperature to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

Purification of Lentivirus using a this compound Gradient

This protocol provides a general framework for purifying lentiviral vectors. Optimization may be required depending on the specific virus and production system.

Materials:

-

Lentiviral supernatant, clarified by low-speed centrifugation and filtration (0.45 µm)

-

This compound solutions (e.g., 20% and 10% w/v in PBS), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Ultracentrifuge with a swinging-bucket rotor (e.g., SW41)

-

Sterile ultracentrifuge tubes

-

Sterile pipettes

Methodology:

-

Gradient Preparation: In a sterile ultracentrifuge tube, carefully create a discontinuous gradient by first adding 2 mL of the 20% this compound solution.

-

Gently overlay the 20% layer with 2 mL of the 10% this compound solution, ensuring a sharp interface.

-

Sample Loading: Carefully layer the clarified lentiviral supernatant on top of the 10% this compound layer. The volume of the supernatant will depend on the tube size.

-

Ultracentrifugation: Place the tubes in the swinging-bucket rotor and centrifuge at 100,000 x g for 2 hours at 4°C.

-

Virus Collection: After centrifugation, the viral particles will form a visible band at the interface of the 10% and 20% this compound layers.

-

Carefully puncture the side of the tube with a needle and syringe to collect the viral band. Alternatively, carefully aspirate the layers from the top, collecting the interface.

-

Buffer Exchange: To remove the this compound, dilute the collected virus in a large volume of sterile PBS and re-pellet by ultracentrifugation (100,000 x g for 1.5 hours at 4°C).

-

Resuspend the final viral pellet in a small volume of a suitable buffer for storage at -80°C.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

Polysucrose 400 chemical structure and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysucrose 400, a synthetic, neutral, and highly branched polymer of sucrose, is a versatile tool in biomedical research and pharmaceutical development. Formed by the copolymerization of sucrose with epichlorohydrin, this hydrophilic polysaccharide is renowned for its utility in creating density gradients for the separation of cells and subcellular organelles.[1][2][3] Its high molecular weight and branched structure provide unique physical properties that make it an invaluable component in various experimental protocols. This guide offers an in-depth look at the chemical structure, physical properties, and key applications of this compound.

Chemical Structure

This compound is a complex, synthetic polymer and does not have a single, defined chemical structure. Instead, it is a heterogeneous mixture of highly branched macromolecules. The fundamental building blocks of this compound are sucrose molecules that are cross-linked by epichlorohydrin. This cross-linking process results in a spherical, three-dimensional network with a high density of hydroxyl (-OH) groups.[1][2]

The abundance of these hydroxyl groups is a key feature of the this compound structure, rendering the molecule highly hydrophilic and readily soluble in aqueous solutions.[1][2] The general chemical formula for this compound can be represented as (C₁₂H₂₂O₁₁)n·(C₃H₅ClO)n, reflecting the copolymerization of sucrose and epichlorohydrin. The CAS number for this compound is 26873-85-8.

Due to the nature of the polymerization process, the exact branching and molecular weight of individual this compound molecules vary, resulting in a distribution of sizes and structures within a given sample. The "400" in its name refers to its weight-average molecular weight, which is approximately 400,000 g/mol .

Physical Properties

The physical properties of this compound are central to its utility in various research applications. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Average Molecular Weight (Mw) | 300,000 - 550,000 g/mol (Typical average ~400,000 - 450,000 g/mol ) | [3][4][5][6][7][8] |

| Solubility in Water | Readily soluble, up to 50% (w/v) | [2][9] |

| Intrinsic Viscosity | 0.14 - 0.20 dL/g | [1][10] |

| Specific Rotation ([α]D²⁰) | +53° to +59° | [1][10] |

| Density (of a lymphocyte separation medium) | 1.077 g/mL | |

| Osmolality | Low | |

| Appearance | White to off-white powder | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary to the manufacturers. However, the principles behind the determination of its key physical properties are well-established.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers like this compound.

Methodology:

-

Column Selection: A GPC column with a stationary phase of porous particles is chosen. The pore size of these particles is selected to be in a range that allows for the separation of macromolecules within the expected molecular weight range of this compound.

-

Mobile Phase: An appropriate aqueous solvent is used as the mobile phase to dissolve the this compound and carry it through the column.

-

Calibration: The GPC system is calibrated using a series of polymer standards with known, narrow molecular weight distributions. This creates a calibration curve that correlates elution volume with molecular weight.

-

Sample Analysis: A solution of this compound is injected into the GPC system. As the sample passes through the column, larger molecules, which are excluded from the pores of the stationary phase, elute first. Smaller molecules, which can penetrate the pores, have a longer path and elute later.

-

Data Analysis: The elution profile of the this compound sample is detected, typically by a refractive index detector. The resulting chromatogram is then compared to the calibration curve to determine the average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

Viscometry

The intrinsic viscosity of this compound is a measure of its contribution to the viscosity of a solution and is related to its molecular size and shape.

Methodology:

-

Solution Preparation: A series of this compound solutions of different known concentrations are prepared in a suitable solvent (e.g., water).

-

Viscosity Measurement: The viscosity of each solution and the pure solvent is measured using a viscometer, such as a capillary viscometer or a rotational viscometer, at a constant temperature.

-

Calculation: The relative viscosity (η_rel = viscosity of solution / viscosity of solvent) and specific viscosity (η_sp = η_rel - 1) are calculated for each concentration.

-

Extrapolation: The reduced viscosity (η_red = η_sp / concentration) is plotted against concentration. The intrinsic viscosity is determined by extrapolating this plot to zero concentration.

Mandatory Visualization

Workflow for Density Gradient Centrifugation

A primary application of this compound is in the separation of cells, particularly lymphocytes, from whole blood using density gradient centrifugation. The following diagram illustrates the typical workflow for this process.

Caption: Workflow for cell separation using this compound density gradient centrifugation.

References

- 1. Polysucrose | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. Polysucrose | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 3. Polysucrose | Density Gradient Media [diagnostic.serumwerk.com]

- 4. dirusciolab.com [dirusciolab.com]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound powder 26873-85-8 [sigmaaldrich.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. Sucrose gradient protocol for polysome profiles [drummondlab.org]

Polysucrose 400: A Comprehensive Technical Guide to its Molecular Weight and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Polysucrose 400, specifically focusing on its molecular weight and solubility in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is a synthetic, non-ionic, and highly branched polymer synthesized by the copolymerization of sucrose and epichlorohydrin. Its structure, rich in hydroxyl groups, imparts a high degree of hydrophilicity, making it readily soluble in aqueous solutions.[1][2] This property, combined with its high molecular weight and low osmotic pressure in solution, makes it a versatile tool in various biological and pharmaceutical applications.[3] It is frequently employed as a density gradient medium for cell and organelle separation, a stabilizing agent for proteins and nucleic acids, and as a component in drug delivery systems.[2][4]

Molecular Weight Characteristics

The molecular weight of this compound is a critical parameter influencing its solution properties, such as viscosity and hydrodynamic radius. It is typically characterized by its weight average molecular weight (Mw). While the nominal designation is "400," indicating a molecular weight of approximately 400,000 g/mol , the actual value can vary between batches and manufacturers.

Table 1: Summary of this compound Molecular Weight Data

| Parameter | Value | Source(s) |

| Weight Average Molecular Weight (Mw) | ~400,000 g/mol | [2][5] |

| 300,000 - 550,000 g/mol | [6] | |

| 450,000 ± 100,000 g/mol | [7] | |

| Molecular Weight Distribution | Polydisperse |

Solubility in Aqueous Solutions

This compound exhibits excellent solubility in water and various aqueous buffers due to its highly branched structure and abundant hydroxyl groups.[3] This high solubility allows for the preparation of dense solutions with relatively low osmolality, which is advantageous for maintaining the viability and integrity of biological samples.

3.1. General Solubility

This compound is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily achievable with constant stirring.[2][3] The resulting solutions are typically clear to slightly hazy and colorless.[1]

3.2. Effect of pH

The stability and, consequently, the solubility of this compound are influenced by the pH of the aqueous medium.

-

Neutral and Alkaline Conditions: this compound is stable in neutral and alkaline solutions.[2][3]

-

Acidic Conditions: At a pH below 3, this compound undergoes rapid hydrolysis, particularly at elevated temperatures. This degradation breaks the glycosidic bonds in the sucrose residues, leading to a decrease in molecular weight and a change in solubility characteristics.[2][3]

3.3. Solubility in Common Biological Buffers

While specific quantitative data on the solubility of this compound in various biological buffers at different temperatures is not extensively published, its characterization as being readily soluble in electrolyte solutions suggests good compatibility with common buffers like Phosphate-Buffered Saline (PBS), TRIS, and HEPES.[3] Researchers should empirically determine the maximum solubility for their specific buffer system and experimental conditions.

Table 2: Solubility and Stability of this compound in Aqueous Solutions

| Parameter | Observation | Source(s) |

| Solubility in Water | Up to 50% (w/v) | [2][3] |

| Appearance in Solution | Clear to slightly hazy, colorless | [1] |

| pH Stability | Stable in neutral and alkaline solutions | [2][3] |

| pH Instability | Rapid hydrolysis at pH < 3, especially at elevated temperatures | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the molecular weight and aqueous solubility of this compound.

4.1. Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.[8]

4.1.1. Principle

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying degrees and have longer elution times. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the sample can be determined.

4.1.2. Experimental Workflow

Caption: Workflow for Molecular Weight Determination by GPC.

4.1.3. Detailed Protocol

-

Mobile Phase Preparation: Prepare an aqueous mobile phase, typically containing a salt (e.g., 0.1 M NaNO₃) to minimize ionic interactions. Filter and degas the mobile phase thoroughly.

-

System Setup:

-

Equip the GPC system with a column set suitable for the analysis of high molecular weight water-soluble polymers.

-

Set the column oven temperature (e.g., 30-40 °C) to ensure viscosity control and reproducible results.

-

Use a Refractive Index (RI) detector, which is sensitive to changes in the concentration of the polymer.

-

Set the flow rate to a constant value (e.g., 0.5-1.0 mL/min).

-

-

Calibration:

-

Prepare a series of solutions of narrow molecular weight standards (e.g., pullulan or dextran standards) with known molecular weights that bracket the expected molecular weight of this compound.

-

Inject each standard solution and record the elution time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution time.

-

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg/mL).

-

Dissolve it completely in the mobile phase. Gentle agitation may be required.

-

Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

-

-

Data Acquisition:

-

Inject the filtered this compound solution into the GPC system.

-

Record the chromatogram until the polymer has fully eluted.

-

-

Data Analysis:

-

Integrate the peak in the sample chromatogram.

-

Using the calibration curve, determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound sample.

-

4.2. Determination of Aqueous Solubility

The equilibrium solubility of a polymer can be determined by the saturation shake-flask method.

4.2.1. Principle

An excess amount of the polymer is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved polymer in the supernatant is then determined.

4.2.2. Experimental Workflow

Caption: Workflow for Aqueous Solubility Determination.

4.2.3. Detailed Protocol

-

Preparation of Solvent Systems: Prepare the desired aqueous solutions (e.g., deionized water, PBS, TRIS buffer at a specific pH).

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess should be clearly visible as undissolved solid.

-

-

Equilibration:

-

Place the containers in a constant temperature water bath or incubator.

-

Agitate the samples using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the same temperature to let the undissolved polymer settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the supernatant. A suitable analytical method is gravimetry after evaporation of the solvent.

-

Accurately weigh a clean, dry container.

-

Add a known volume of the supernatant to the container.

-

Evaporate the solvent completely in an oven at a temperature that does not degrade the this compound (e.g., 60-80 °C) until a constant weight is achieved.

-

Reweigh the container with the dried this compound.

-

-

-

Calculation:

-

Calculate the solubility in g/L or other desired units using the weight of the dried polymer and the volume of the supernatant taken.

-

Logical Relationships and Visualization

The physicochemical properties of this compound are interconnected and influence its behavior in aqueous solutions.

Caption: Physicochemical Properties of this compound.

Conclusion

This compound is a high molecular weight polymer with excellent solubility in aqueous solutions, a property attributed to its highly branched structure and numerous hydroxyl groups. This technical guide has summarized the key data regarding its molecular weight and solubility and provided detailed experimental protocols for their determination. Understanding these core properties is essential for the effective application of this compound in research, diagnostics, and drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Polysucrose | Density Gradient Media [diagnostic.serumwerk.com]

- 3. shop.tdblabs.se [shop.tdblabs.se]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. This compound powder 26873-85-8 [sigmaaldrich.com]

- 6. Concentration and temperature dependence of the viscosity of polyol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 10 g [scisupplies.eu]

- 8. chromatographyonline.com [chromatographyonline.com]

Polysucrose 400: A Technical Guide to its Mechanism of Action in Density Gradient Centrifugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Polysucrose 400 in density gradient centrifugation. This compound is a synthetic, high molecular weight polymer of sucrose and epichlorohydrin, widely utilized for the separation of cells, organelles, and viruses.[1] Its efficacy as a density gradient medium stems from its unique physicochemical properties, which allow for the creation of stable, iso-osmotic gradients, ensuring the preservation of cellular integrity and function during separation.

Core Mechanism of Action

The utility of this compound in density gradient centrifugation is predicated on its ability to form a density gradient that facilitates the separation of biological particles based on their buoyant density. When a heterogeneous sample is layered onto a this compound gradient and subjected to centrifugal force, its components migrate through the gradient until they reach a point where their own density equals that of the surrounding medium. At this isopycnic point, the net force on the particles becomes zero, and they cease to sediment, forming distinct bands.

The key physicochemical properties of this compound that underpin this mechanism are:

-

High Molecular Weight and Branched Structure: this compound is a large, highly branched polymer with an average molecular weight of approximately 400,000 to 450,000 g/mol .[2] This structure results in solutions that are dense yet have a relatively low osmolality compared to solutions of sucrose with equivalent densities. This is crucial for maintaining the viability and morphological integrity of cells and organelles during centrifugation, as it prevents osmotic shock.

-

High Solubility and Low Viscosity: It is readily soluble in aqueous solutions, with concentrations up to 50% (w/v) being easily achievable.[3][4] The resulting solutions, while viscous, are less so than sucrose solutions of similar density, allowing for shorter centrifugation times.

-

Chemical Inertness: this compound is a neutral, non-ionic molecule that is biologically inert and does not interfere with most downstream applications.[5] It is stable in neutral and alkaline solutions, although it can be hydrolyzed at a pH below 3.[3][4]

The following diagram illustrates the logical relationship of this compound's properties and the separation mechanism.

Caption: Logical flow of this compound's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative properties of this compound solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Average Molecular Weight (Mw) | 450,000 ± 100,000 g/mol | [2] |

| Form | Powder | |

| Solubility in water | Up to 50% (w/v) | [3][4] |

| Specific Optical Rotation (α)D,20 | 53 – 59° | |

| Intrinsic Viscosity (20°C) | 0.14 – 0.20 dL/g | |

| pH (10% w/v aqueous solution) | 7.0 – 9.0 |

Table 2: Density of this compound Solutions

| Concentration (% w/v) | Density (g/mL) at 20°C |

| 10 | 1.034 |

| 20 | 1.065 |

| 30 | 1.096 |

| 40 | 1.127 |

| 50 | 1.158 |

Data adapted from Cosmo Bio USA product information for Polysucrose™ 400.

Table 3: Viscosity of a Ficoll® 400 Solution (this compound Analogue)

| Concentration (% w/v) | Viscosity (cP) at 22°C |

| 10.1 | 4.91 |

Note: Ficoll® 400 is a highly similar polymer, and its viscosity data is provided as a reference.

Experimental Protocols

Preparation of a this compound Stock Solution (50% w/v)

-

Weighing: Accurately weigh 50 g of this compound powder.

-

Dissolving: To a 100 mL volumetric flask or graduated cylinder, add a portion of the desired buffer (e.g., PBS, Hanks' Balanced Salt Solution). Slowly add the this compound powder while stirring continuously to prevent clumping.

-

Volume Adjustment: Continue to add buffer and stir until the powder is completely dissolved. Bring the final volume to 100 mL with the buffer.

-

Sterilization: The solution can be sterilized by autoclaving at 110°C for 30 minutes.[3][4] Ensure the pH is neutral before autoclaving.[3][4]

-

Storage: Store the sterile solution at 4°C.

General Protocol for Cell Separation using a Discontinuous this compound Gradient

This protocol provides a general framework for separating different cell populations. The specific densities of the gradient layers should be optimized for the particular cell types being separated.

-

Prepare Gradient Layers: From the 50% (w/v) stock solution, prepare a series of dilutions with your chosen buffer to create solutions of the desired densities (refer to Table 2). For example, to separate lymphocytes, you might prepare 40%, 30%, and 20% (w/v) solutions.

-

Create the Gradient:

-

Carefully layer the solutions into a centrifuge tube, starting with the highest density solution at the bottom.

-

Gently overlay the subsequent layers of decreasing density, taking care not to mix the interfaces. A peristaltic pump or a syringe with a long needle can be used for precise layering.

-

-

Sample Loading: Carefully layer the cell suspension on top of the uppermost layer of the gradient. The cell suspension should be in a compatible buffer.

-

Centrifugation: Centrifuge the prepared gradient at the appropriate speed and time. Typical conditions for cell separation range from 400 to 800 x g for 20-30 minutes at room temperature in a swing-out rotor.

-

Fraction Collection: After centrifugation, distinct cell bands will be visible at the interfaces of the different density layers. Carefully aspirate each band using a sterile pipette or fractionate the gradient from the bottom using a tube piercer and a peristaltic pump.

-

Washing: Wash the collected cells with an appropriate buffer to remove the this compound. Centrifuge the cells at a lower speed (e.g., 200-300 x g) for 5-10 minutes and resuspend in fresh medium for downstream applications.

The following diagram illustrates the experimental workflow for density gradient centrifugation using this compound.

References

Polysucrose 400 Powder: A Technical Guide to Safe Handling, Storage, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage recommendations for Polysucrose 400 powder. This compound is a high molecular weight, synthetic, nonionic polymer of sucrose and epichlorohydrin.[1][2] It is widely used in research and development for the density gradient separation of cells, organelles, and viruses.[3] Due to its high hydroxyl group content, it is highly soluble in aqueous solutions.[1] While generally considered non-toxic and biocompatible, adherence to proper laboratory safety protocols is essential to mitigate potential physical hazards and ensure material stability.[4]

Chemical and Physical Properties

This compound is a white to off-white powder that is readily soluble in water.[5] It is a stable material under normal conditions and can be stored for extended periods.[4][6]

| Property | Description | Source(s) |

| CAS Number | 26873-85-8 | [7] |

| Synonyms | Sucrose-epichlorohydrin copolymer, Ficoll 400 alternative | [5] |

| Molecular Formula | (C₁₂H₂₂O₁₁)n · (C₃H₅ClO)n | [5][7] |

| Molecular Weight | 300,000 - 550,000 g/mol | [5][7] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water | |

| Chemical Nature | Neutral, non-ionic polymer | [4] |

Safety and Toxicology

This compound is not classified as a hazardous substance.[5][6] It is generally considered non-toxic, non-irritating, and biocompatible.[4] However, as with any fine powder, it can present a physical hazard if not handled correctly.

Toxicological Summary

Based on available safety data sheets, this compound is not classified as acutely toxic, a skin or eye irritant, a carcinogen, or a reproductive toxicant.[5][8] Symptoms and effects of exposure are not known to date.[5][8]

-

Acute Toxicity: Shall not be classified as acutely toxic.[5][8]

-

Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[5][8]

-

Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.[5][8]

-

Respiratory/Skin Sensitisation: Shall not be classified as a respiratory or skin sensitiser.[5][8]

-

Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[5][8]

-

Carcinogenicity: Shall not be classified as carcinogenic.[5][8]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[5][8]

Note on Experimental Protocols: Detailed toxicological studies with specific experimental methodologies for this compound are not widely available in the public domain. The substance is generally recognized as safe for its intended laboratory applications, and as such, extensive toxicological data comparable to that of hazardous materials is limited. The toxicological statements provided are based on classifications from supplier Safety Data Sheets.[5][6][8]

Physical Hazards

The primary physical hazard associated with this compound powder is the potential for dust explosion. While the product as delivered is not typically capable of a dust explosion, the enrichment of fine dust in the presence of an ignition source can lead to this risk.[5][8] It is also considered a combustible solid.[3]

Chemical Reactivity

This compound is stable under normal ambient and anticipated storage and handling conditions.[5][8] However, it can undergo a violent reaction with strong oxidizing agents.[5][8] In the event of a fire, hazardous combustion products such as carbon monoxide (CO) and carbon dioxide (CO₂) may be liberated.[5][8] The material is stable in neutral and alkaline solutions but can be rapidly hydrolyzed at a pH below 3, especially at elevated temperatures.[1][2]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and prevent physical hazards. The primary goal is to control dust formation.[8]

Caption: Standard Handling Workflow for this compound Powder.

Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety goggles with side protection. | [5][6][8] |

| Hand Protection | Suitable chemical resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). | [5][8][9] |

| Respiratory Protection | For dust formation, use a particulate filter device (e.g., P1 or N95). | [5][8] |

| Skin and Body Protection | Standard laboratory coat. | [6] |

General Hygiene

Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage Recommendations

Proper storage is essential for maintaining the quality and stability of this compound powder. It is stable for more than six years when stored correctly.[4][6]

| Parameter | Recommendation | Source(s) |

| Temperature | Store at ambient or room temperature. Specific ranges cited include +15 to +25 °C. | [7][10] |

| Container | Keep in a tightly closed, well-sealed container. | [4][6] |

| Environment | Store in a cool, dry, and well-ventilated area. Protect from humidity. | [6][8] |

| Incompatibilities | Keep away from strong oxidizing agents. | [5][6][8] |

Spill, Disposal, and First Aid

Accidental Release Measures

In the event of a spill, the primary concern is to avoid generating dust.

Caption: Spill Response and Cleanup Workflow for this compound Powder.

Key Spill Response Steps:

-

Avoid Dust: Control dust formation during cleanup.[8]

-

Mechanical Collection: Take up the material mechanically (e.g., with a scoop or dustpan).[8] A wet mop can also be used.[6]

-

Containerize: Place the spilled material into a suitable container for disposal.[6][8]

-

Final Cleaning: Flush the area with water. Be aware that the floor may become slippery.[6]

-

Environmental Precautions: Keep away from drains, surface water, and ground water.[8]

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If symptoms persist, get medical attention. | [6][8] |

| Skin Contact | Wash off with soap and water. | [5][6] |

| Eye Contact | Rinse cautiously with water for several minutes. | [5][6][8] |

| Ingestion | Rinse mouth with water. If only a small amount is ingested, no treatment is required. If feeling unwell, call a doctor. | [5][6][8] |

Sterilization

For applications requiring sterile conditions, this compound solutions can be sterilized. In neutral solutions, it can be autoclaved at 100-110°C for 30 minutes without significant degradation.[1][2]

References

- 1. Polysucrose | Density Gradient Media [diagnostic.serumwerk.com]

- 2. cosmobiousa.com [cosmobiousa.com]

- 3. Polysucrose 400 powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. shop.tdblabs.se [shop.tdblabs.se]

- 5. carlroth.com [carlroth.com]

- 6. chondrex.com [chondrex.com]

- 7. 26873-85-8・this compound・169-25321・165-25323・161-25325[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. techmate.co.uk [techmate.co.uk]

A Technical Guide to the Synthesis and Manufacturing of Research-Grade Polysucrose 400

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, manufacturing, and quality control processes for producing research-grade Polysucrose 400. It is intended to serve as a technical resource for professionals in the fields of life sciences and drug development who utilize this polymer for various research applications.

Introduction to this compound

This compound, widely known by the trade name Ficoll® 400, is a synthetic, neutral, and highly branched polymer.[1][2] It is synthesized through the copolymerization of sucrose and epichlorohydrin.[3] The resulting molecules are characterized by a high density of hydroxyl groups, which imparts excellent solubility in aqueous solutions.[4] With an average molecular weight of approximately 400,000 g/mol , this compound is a staple in research laboratories.[5]

Its primary application is as a density gradient medium for the separation of cells, organelles, and viruses.[6][7][8] The polymer's high molecular weight and low osmotic pressure make it ideal for creating solutions of high density without significantly altering the osmolarity of the medium, thus preserving the integrity of biological samples.[9] It is also used as a stabilizing agent for protein solutions and as an inert carrier for haptens in immunological research.[3]

Synthesis of this compound

The core of this compound manufacturing is the polymerization reaction between sucrose and epichlorohydrin. This reaction is typically conducted under alkaline conditions.[10]

Starting Materials:

-

Sucrose: A disaccharide composed of glucose and fructose. Its eight hydroxyl groups serve as reactive sites for polymerization.[11]

-

Epichlorohydrin (3-chloro-1,2-propylene oxide): A bifunctional molecule that acts as a cross-linking agent, connecting sucrose molecules to form a highly branched, three-dimensional polymer network.[11]

-

Alkaline Catalyst: Typically a strong base like sodium hydroxide (NaOH) is used to facilitate the reaction.[11]

The synthesis results in a highly branched structure, though the exact, detailed structure has not been fully elucidated.[12] The process is designed to create a polymer with a specific average molecular weight and a defined molecular weight distribution.

Caption: Synthesis pathway of this compound from its core reactants.

Manufacturing and Purification Workflow

Producing research-grade this compound requires a multi-step process that goes beyond the initial synthesis. The purification stage is critical for removing contaminants and ensuring the final product meets the stringent requirements for research applications.

The general workflow is as follows:

-

Polymerization: Sucrose and epichlorohydrin are reacted in an aqueous solution with a catalyst.[11]

-

Neutralization: After the reaction, the mixture is neutralized, typically with an acid like hydrochloric acid (HCl), to stop the polymerization.[11]

-

Purification: The crude polymer solution undergoes purification to remove unreacted sucrose, epichlorohydrin, catalyst salts, and low-molecular-weight polymers. Common methods include ultrafiltration or fractional precipitation using solvents like acetone or ethanol.[5][12]

-

Drying: The purified this compound is dried to yield a fine, white, odorless powder.

-

Quality Control: The final product is subjected to a series of tests to verify its physical and chemical properties.

Caption: Manufacturing and purification workflow for research-grade this compound.

Experimental Protocols

The following protocols are generalized representations based on published methodologies.[5][11] Specific parameters may vary between manufacturers.

A. Synthesis Protocol (Two-Stage Polymerization Example)

This protocol describes a method for creating a soluble polysucrose prepolymer.[11]

-

Preparation of Reactant Mixture:

-

In a suitable reaction vessel, dissolve 80g of sucrose in 25g of distilled, deionized water.

-

Add 35g of epichlorohydrin to the sucrose solution.

-

-

Initiation of Polymerization:

-

While stirring the mixture at room temperature, add 30g of a 50% (w/w) aqueous sodium hydroxide (NaOH) solution. Maintain the system pH at approximately 13.

-

Continue stirring at room temperature for 2 hours.

-

-

Reaction Progression:

-

Increase the temperature of the reaction mixture to 60°C and allow the polymerization to proceed for an additional 2 hours.

-

-

Neutralization:

-

Cool the mixture. Add a standard solution of hydrochloric acid (HCl) dropwise until the pH of the solution reaches 7.0.

-

-

Initial Product Isolation:

-

The resulting product is a crude solution of polysucrose. This solution contains the desired polymer along with salts and unreacted monomers, requiring further purification.

-

B. Purification Protocol (Fractional Precipitation)

This protocol outlines a general method for purifying the crude polysucrose solution.

-

Solvent Addition:

-

Slowly add a non-solvent, such as acetone or anhydrous ethanol, to the crude polysucrose solution while stirring.[5] This will cause the higher molecular weight polymer to precipitate.

-

-

Separation:

-

Collect the precipitated polymer by filtration or centrifugation.

-

-

Washing:

-

Wash the collected precipitate multiple times with the non-solvent (e.g., anhydrous ethanol) and distilled water to remove residual impurities.[5]

-

-

Drying:

-

Dry the purified polymer under vacuum at a controlled temperature to obtain the final this compound powder.

-

Quality Control Specifications

To be classified as research-grade, this compound must meet strict quality control specifications. The following table summarizes key parameters and their typical acceptable ranges.

| Parameter | Method | Typical Specification | Reference(s) |

| Appearance | Visual Inspection | White, odorless powder | |

| Molecular Weight (Avg.) | Gel Permeation Chromatography (GPC) | ~400,000 g/mol (Range: 300,000-550,000) | [13] |

| Solubility (in water) | Visual Inspection | Soluble up to 50% (w/v) | [12][14] |

| pH (10% aqueous solution) | pH Meter | 5.5 - 8.5 | |

| Specific Rotation (α)D,20 | Polarimetry | +53.0° to +59.0° | [4] |

| Loss on Drying | Gravimetric | ≤ 6.0% | |

| Sulfated Ash | Gravimetric | ≤ 0.3% | |

| Chloride (Cl⁻) | Ion Chromatography / Titration | ≤ 500 ppm | |

| Heavy Metals (as Pb) | ICP-MS / Colorimetric | ≤ 10 ppm | |

| Bacterial Endotoxins | LAL Test | ≤ 1.6 EU/g | [9] |

Disclaimer: All products mentioned are for research purposes only and are not intended for human consumption.[6] The protocols and specifications provided are illustrative and may not represent the exact process of any single manufacturer. Researchers should always refer to the certificate of analysis provided by their supplier for lot-specific data.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. shop.tdblabs.se [shop.tdblabs.se]

- 3. Polysucrose | Density Gradient Media [diagnostic.serumwerk.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. CN102690365B - Process for preparing polysucrose - Google Patents [patents.google.com]

- 6. Sucrose-epichlorohydrin copolymer | this compound | TargetMol [targetmol.com]

- 7. mpbio.com [mpbio.com]

- 8. 61-196-RM | Corning® 100 g this compound, Powder | Corning [ecatalog.corning.com]

- 9. 26873-85-8・this compound・169-25321・165-25323・161-25325[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. Sucrose Polymer Overview - CD Bioparticles Blog [cd-bioparticles.net]

- 11. researchgate.net [researchgate.net]

- 12. chondrex.com [chondrex.com]

- 13. This compound powder 26873-85-8 [sigmaaldrich.com]

- 14. Ficoll® 400 for Gradient Centrifugation [sigmaaldrich.com]

A Technical Guide to the Non-ionic Nature of Polysucrose 400

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental non-ionic character of Polysucrose 400, a synthetic, high molecular weight polymer. Understanding this core property is crucial for its effective application in various research, development, and clinical settings, including cell separation, organelle isolation, and as a stabilizer in protein solutions.[1][2]

Molecular Basis of the Non-ionic Character

This compound is a highly branched polymer synthesized through the copolymerization of sucrose and epichlorohydrin.[1][3] Its non-ionic nature is a direct consequence of its molecular structure, which is characterized by an abundance of hydroxyl (-OH) groups and the absence of any ionizable functional groups.[1][4] The constituent sucrose monomers are linked via glycosidic bonds, and the crosslinking by epichlorohydrin forms a stable, three-dimensional network.

The hydroxyl groups are polar, contributing to the high water solubility of this compound, allowing for the preparation of dense solutions.[1][3] However, these hydroxyl groups do not readily ionize under typical physiological pH conditions (pH 5.5-8.5), meaning they do not carry a net positive or negative charge.[5] This inherent lack of charge is the defining feature of its non-ionic character.

A diagram illustrating the basic structural components of this compound is provided below.

Caption: Simplified structure of this compound.

Physicochemical Properties

The non-ionic nature of this compound leads to several key physicochemical properties that are advantageous in biological applications. The lack of charge minimizes non-specific interactions with charged biological molecules such as proteins and nucleic acids. This property is critical for maintaining the integrity and activity of these molecules during separation and purification processes.

| Property | Value | Significance |

| Molecular Weight | 300,000 - 550,000 g/mol [6] | High molecular weight contributes to low osmotic pressure in solution. |

| Form | White powder | Easy to handle and dissolve in aqueous solutions. |

| Solubility in Water | Readily soluble, up to 50% (w/v)[1] | Allows for the preparation of high-density gradients. |

| pH (10% aqueous solution) | 5.5 - 8.5[5] | Stable and neutral under physiological conditions. |

| Charge | Non-ionic / Neutral[4][7] | Minimizes non-specific binding to biological macromolecules. |

Experimental Protocols for Determining Non-ionic Nature

The non-ionic character of this compound can be experimentally verified through several methods that measure the electrical properties of its aqueous solutions or its behavior in the presence of an electric field or charged surfaces.

Conductivity Measurement

Objective: To determine the electrical conductivity of a this compound solution. A non-ionic substance will not contribute to the conductivity of the solution beyond that of the solvent and any background electrolytes.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions of varying concentrations (e.g., 1%, 5%, 10% w/v) in deionized water.

-

Prepare a control solution of deionized water.

-

Prepare a positive control solution of a known ionic compound (e.g., 0.1 M NaCl) in deionized water.

-

-

Calibration of the Conductivity Meter:

-

Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions of known conductivity.

-

-

Measurement:

-

Rinse the conductivity probe with deionized water and blot dry before each measurement.

-

Immerse the probe in the sample solution, ensuring the electrodes are fully covered.

-

Allow the reading to stabilize and record the conductivity in microsiemens per centimeter (µS/cm).

-

Measure the conductivity of the deionized water, the this compound solutions, and the NaCl solution.

-

-

Analysis:

-

The conductivity of the this compound solutions should be very low and close to that of the deionized water control, indicating the absence of mobile ions. In contrast, the NaCl solution will show a significantly higher conductivity.

-

Ion-Exchange Chromatography

Objective: To demonstrate the lack of interaction of this compound with a charged stationary phase.

Methodology:

-

Column Preparation:

-

Pack a chromatography column with a cation-exchange resin (e.g., sulfopropyl-based) and a separate column with an anion-exchange resin (e.g., quaternary ammonium-based).

-

Equilibrate both columns with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

-

Sample Preparation and Loading:

-

Dissolve this compound in the equilibration buffer to a known concentration.

-

Load the this compound solution onto each column.

-

-

Elution and Detection:

-

Wash the columns with the equilibration buffer and collect the eluate.

-

Monitor the eluate for the presence of this compound using a suitable method such as refractive index detection or by collecting fractions and performing a colorimetric assay for carbohydrates (e.g., phenol-sulfuric acid assay).

-

-

Analysis:

-

A non-ionic molecule like this compound will not bind to either the cation or anion exchange resin and will elute in the void volume of the column during the initial wash with the equilibration buffer. This is in contrast to charged molecules, which would bind to the respective columns and require a change in buffer pH or an increase in salt concentration for elution.

-

Gel Electrophoresis

Objective: To show that this compound does not migrate in an electric field.

Methodology:

-

Gel Preparation:

-

Prepare a native polyacrylamide or agarose gel of an appropriate concentration (e.g., 6% polyacrylamide).

-

-

Sample Preparation and Loading:

-

Dissolve this compound in a sample buffer without any charged detergents (e.g., SDS). A tracking dye that is known to be charged can be included in a separate lane as a control.

-

Load the this compound solution into a well of the gel.

-

Load a charged molecule of a similar size (if available) and the tracking dye into separate wells as controls.

-

-

Electrophoresis:

-

Place the gel in an electrophoresis chamber filled with a suitable running buffer.

-

Apply an electric field across the gel for a sufficient amount of time for the tracking dye to migrate a significant distance.

-

-

Visualization:

-

After electrophoresis, stain the gel using a method appropriate for visualizing carbohydrates (e.g., periodic acid-Schiff stain).

-

-

Analysis:

-

The this compound will remain in the loading well, demonstrating its lack of migration in the electric field due to its neutral charge. The charged controls will migrate towards the oppositely charged electrode.

-

The following diagram illustrates the logical workflow for characterizing the non-ionic nature of this compound.

Caption: Experimental workflow for non-ionic characterization.

Applications Leveraging the Non-ionic Nature

The non-ionic and other physicochemical properties of this compound make it a versatile tool in life science research and pharmaceutical development.

-

Density Gradient Centrifugation: Its high solubility and low osmotic pressure allow for the creation of dense yet osmotically stable gradients for the separation of cells, organelles, and viruses without damaging them.[1][2][5]

-

Protein and Cell Stabilization: The non-ionic nature prevents interference with the native charge of proteins and cells, making it an effective stabilizing agent in solutions.[1]

-

Immunological Studies: It can function as an immunologically inert carrier for haptens.[1]

-

Nucleic Acid Hybridization: this compound is used to reduce non-specific binding of probes to membranes.[1]

Conclusion

The non-ionic character of this compound is a fundamental property derived from its unique chemical structure. This feature, combined with its high molecular weight, excellent solubility, and low osmotic pressure, makes it an invaluable tool for a wide range of applications in research and drug development where maintaining the integrity of biological samples is paramount. The experimental protocols outlined in this guide provide a robust framework for the verification of its non-ionic nature.

References

Polysucrose 400: A Technical Guide to its Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400 is a synthetic, non-ionic polymer of sucrose and epichlorohydrin with a high molecular weight, typically around 400,000 Daltons. Its highly branched, hydrophilic nature and low osmotic pressure in solution make it an invaluable tool in various life science research and drug development applications. This technical guide provides an in-depth overview of this compound, covering its synthesis, key physicochemical properties, and detailed experimental protocols for its primary application in density gradient centrifugation for the separation of cells and subcellular components.

Introduction

This compound, often referred to by the trade name Ficoll® 400, is a versatile polymer synthesized from the copolymerization of sucrose and epichlorohydrin.[1][2] The resulting molecules are highly branched with a high density of hydroxyl groups, which imparts excellent solubility in aqueous solutions.[1] A key characteristic of this compound is its ability to form solutions of high density and low viscosity with an osmotic pressure that is physiologically compatible with most cells.[3] This property makes it an ideal medium for the separation of biological materials based on their density without causing osmotic stress and cell damage.[4][5]

Its applications are extensive, ranging from the isolation of various cell types (e.g., peripheral blood mononuclear cells), cell organelles, and viruses to its use as a stabilizing agent for protein solutions and as an immunologically inert carrier for haptens.[5]

Synthesis of this compound

This compound is synthesized through a cross-linking reaction between sucrose and epichlorohydrin in an alkaline aqueous solution. The primary and secondary hydroxyl groups on the sucrose molecules react with epichlorohydrin, leading to the formation of a highly branched, high-molecular-weight polymer.

Physicochemical Properties

The utility of this compound in research applications is dictated by its unique physicochemical properties. A summary of these properties is provided in the tables below. Note: The data for viscosity, density, and osmolality are derived from graphical data for Ficoll® PM400, a chemically analogous product, and should be considered a close approximation for this compound.[6]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white powder | [4] |

| Molecular Weight (Mw) | 300,000 - 550,000 g/mol | [3][4] |

| Average Molecular Weight (Mw) | 400,000 ± 100,000 g/mol | [4][5] |

| Solubility in Water | Up to 50% (w/v) | [6] |

| Intrinsic Viscosity (20°C) | 0.14 - 0.20 dL/g | [5] |

| Specific Rotation (α)D,20 | +53° to +59° | [5] |

| pH (10% w/v aqueous solution) | 5.5 - 8.5 | [5] |

Table 2: Density of this compound Solutions at 20°C

| Concentration (% w/v) | Density (g/mL) |

| 0 | 1.000 |

| 10 | 1.035 |

| 20 | 1.068 |

| 30 | 1.100 |

| 40 | 1.135 |

| 50 | 1.170 |

| Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6] |

Table 3: Relative Viscosity of this compound Solutions at 20°C

| Concentration (% w/v) | Relative Viscosity (ηr) |

| 0 | 1 |

| 10 | 5 |

| 20 | 20 |

| 30 | 80 |

| 40 | 300 |

| Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6] |

Table 4: Osmolality of this compound Solutions

| Concentration (% w/v) | Osmolality (mOsm/kg H₂O) |

| 0 | 0 |

| 5 | ~5 |

| 10 | ~10 |

| 15 | ~18 |

| 20 | ~28 |

| Data extrapolated from Cytiva's Ficoll PM400 datasheet.[6] |

Experimental Protocols: Density Gradient Centrifugation

One of the most common applications of this compound is in the preparation of density gradients for the separation of cells and subcellular components. Below is a detailed protocol for the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using a discontinuous density gradient.

Preparation of a Discontinuous this compound Gradient

This protocol describes the preparation of a simple two-layer discontinuous gradient, which is often sufficient for PBMC isolation.[4]

Materials:

-

This compound powder

-

Sterile, pyrogen-free water for injection or cell culture grade water

-

Balanced salt solution (e.g., PBS or Hanks' Balanced Salt Solution)

-

50 mL conical centrifuge tubes

-

Sterile pipettes

Procedure:

-

Prepare Stock Solutions: Prepare two different concentrations of this compound in a balanced salt solution. For PBMC isolation, solutions with densities of approximately 1.077 g/mL are commonly used.[2][7] This can be achieved by dissolving the appropriate amount of this compound. The exact concentration required to achieve a specific density should be determined empirically or by consulting manufacturer's literature. For example, a solution of approximately 6% (w/v) Ficoll PM400 in a diatrizoate solution has a density of 1.077 g/mL.

-

Layering the Gradient:

-

Carefully pipette the higher density this compound solution into the bottom of a 50 mL conical tube.

-

Slowly and carefully layer the lower density solution on top of the higher density solution, taking care not to mix the two layers. A distinct interface should be visible.

-

Isolation of PBMCs from Whole Blood

Materials:

-

Anticoagulated whole blood (e.g., with EDTA or heparin)

-

Balanced salt solution (e.g., PBS)

-

Prepared discontinuous this compound gradient

-

50 mL conical centrifuge tubes

-

Sterile pipettes

-

Centrifuge with a swinging-bucket rotor

Procedure:

-

Blood Dilution: Dilute the whole blood 1:1 with a balanced salt solution at room temperature.[1][7]

-

Layering of Blood: Carefully layer the diluted blood onto the prepared this compound gradient.[1][8] Hold the tube at an angle and slowly dispense the blood against the side of the tube just above the gradient interface to minimize mixing.

-

Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[7][8]

-

Harvesting PBMCs: After centrifugation, four distinct layers will be visible (from top to bottom):

-

Washing:

-

Add at least 3 volumes of balanced salt solution to the harvested PBMCs.

-

Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in a fresh balanced salt solution.

-

Repeat the wash step two more times to remove any remaining platelets and this compound.

-

-

Cell Counting and Viability: Resuspend the final cell pellet in an appropriate buffer or cell culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Other Applications

Beyond cell separation, this compound finds use in several other research areas:

-

Organelle Isolation: Gradients of this compound can be used to isolate subcellular organelles such as mitochondria, nuclei, and lysosomes.[1][2]

-

Virus Purification: Due to its inert nature, it is suitable for the purification of viruses.[2]

-

Stabilizing Agent: It can be used to stabilize protein solutions and other biological macromolecules.

-

Immunological Studies: this compound can function as a non-immunogenic carrier for haptens and other small molecules in immunological research.[5]

-

Nucleic Acid Hybridization: It is a component of Denhardt's solution, used to block non-specific binding of probes to membranes in Southern and Northern blotting.

Storage and Handling

Storage: this compound powder should be stored in a dry place at room temperature. When stored correctly in a well-sealed container, it is stable for several years.[1]

Handling: this compound is considered non-hazardous. However, standard laboratory safety precautions should be observed, including wearing gloves, and eye protection. Avoid inhalation of the powder by using a fume hood or wearing a dust mask.

Stability: this compound is stable in neutral and alkaline solutions. It is susceptible to hydrolysis at a pH below 3, especially at elevated temperatures.[6] Solutions can be sterilized by autoclaving at 110°C for 30 minutes at a neutral pH.[5]

Conclusion

This compound is a robust and versatile tool for researchers in the biological and biomedical sciences. Its unique combination of high molecular weight, high solubility, and low osmotic activity makes it an excellent medium for the gentle and effective separation of cells and subcellular components. The detailed protocols and physicochemical data provided in this guide aim to facilitate its effective use in the laboratory.

References

- 1. kumc.edu [kumc.edu]

- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 3. neolab.de [neolab.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ficoll® 400 for Gradient Centrifugation [sigmaaldrich.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 8. How do you isolate PBMCs from blood? [synapse.patsnap.com]

Polysucrose 400: A Comprehensive Technical Guide to its Aliases, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Polysucrose 400, a synthetic polymer widely utilized in scientific research. This document will delve into its alternative names and synonyms found in scientific literature, present its key physicochemical properties in a structured format, and provide detailed experimental protocols for its primary applications. Furthermore, this guide includes visual representations of key processes and relationships to facilitate a deeper understanding of its utility.

Nomenclature: Unraveling the Synonyms of this compound

In scientific literature and commercial products, this compound is identified by several names. Understanding these synonyms is crucial for comprehensive literature searches and product sourcing. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 26873-85-8 .[1][2][3]

The most common trade name for this compound is Ficoll® 400 .[1][3][4] "Ficoll" is a registered trademark, and many laboratory protocols and publications use this name interchangeably with this compound.[5] Chemically, it is a synthetic, high-molecular-weight polymer created by the copolymerization of sucrose and epichlorohydrin.[6][7][8] This leads to its more descriptive chemical names:

The "400" in its name refers to its average molecular weight of approximately 400,000 g/mol .[3][9]

References

- 1. carlroth.com [carlroth.com]

- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 3. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]

- 4. kumc.edu [kumc.edu]

- 5. mpbio.com [mpbio.com]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. How do you isolate PBMCs from blood? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. reprocell.com [reprocell.com]

Biocompatibility of Polysucrose 400: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polysucrose 400, a synthetic, highly branched, and hydrophilic polymer of sucrose and epichlorohydrin, is widely utilized in various biomedical and research applications. Its purported biocompatibility is a cornerstone of its use in cell separation, drug delivery, and tissue engineering. This technical guide provides a comprehensive analysis of the biocompatibility of this compound with a range of cell types. It consolidates available quantitative data from in vitro studies, details relevant experimental methodologies, and visualizes key cellular interaction pathways and experimental workflows. This document aims to be a critical resource for researchers and professionals in drug development, enabling informed decisions on the application of this compound in their work.

Introduction

This compound, also known commercially as Ficoll™ 400, is a high molecular weight (average Mw ~400,000) polymer synthesized from sucrose and epichlorohydrin.[1][2] Its highly branched structure and abundance of hydroxyl groups render it readily soluble in aqueous solutions.[1] A key characteristic of this compound is its nature as a neutral polymer, lacking charged groups, which contributes to its excellent biocompatibility under physiological conditions. This property, combined with its low osmotic pressure compared to sucrose solutions of equivalent concentrations, makes it a valuable tool in various biological applications.[3]

This guide delves into the existing scientific literature to provide a detailed overview of the biocompatibility of this compound with various cell types, focusing on in vitro evidence.

Physicochemical Properties of this compound

The biocompatibility of a material is intrinsically linked to its chemical and physical properties. This compound exhibits several key features that are pertinent to its biological interactions:

-

High Molecular Weight: With an average molecular weight of approximately 400,000 g/mol , it is a large polymer.[2]

-

High Hydrophilicity: The numerous hydroxyl groups on the sucrose units make it extremely water-soluble.[4]

-

Neutral Charge: As a non-ionic polymer, it does not interact with charged molecules on cell surfaces under physiological pH.

-

Low Osmolality: Solutions of this compound have a significantly lower osmotic pressure than sucrose solutions of the same concentration.[3]

-

Stability: It is stable in neutral and alkaline solutions and can be sterilized by autoclaving. However, it is susceptible to hydrolysis at pH values below 3, especially at elevated temperatures.[1]

In Vitro Biocompatibility Data

The assessment of biocompatibility relies on a variety of in vitro assays that measure cytotoxicity, cell viability, and specific cellular responses. This section summarizes the available quantitative data on the interaction of this compound with different cell types.

Fibroblasts and Macrophages

A study investigating Polysucrose-methacrylate (PSucMA) hydrogels for wound healing applications provides valuable quantitative data on the cytotoxicity of the base material. The study utilized mouse L929 fibroblasts and RAW 264.7 macrophages to determine the half-maximal inhibitory concentration (IC50) of various natural products incorporated into the hydrogel, with the hydrogel itself serving as a control.[5]

| Cell Line | Assay | Material | IC50 (mg/mL) | Reference |

| L929 (Fibroblast) | MTT | Polysucrose-methacrylate hydrogel | > 50 | [5] |

| RAW 264.7 (Macrophage) | MTT | Polysucrose-methacrylate hydrogel | > 50 | [5] |

Table 1: Cytotoxicity of Polysucrose-methacrylate hydrogel on fibroblast and macrophage cell lines.

The high IC50 values suggest that the Polysucrose-based hydrogel is highly cytocompatible with both fibroblasts and macrophages. The study also noted that a higher concentration of Ginkgo biloba loaded into the polysucrose hydrogel promoted the invasion of L929 fibroblasts across the hydrogel surface, indicating good cell-matrix interaction.[5]

Immune Cells (Lymphocytes, Neutrophils, and Dendritic Cells)

This compound is a primary component of Ficoll-Paque, a density gradient medium widely used for the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes. The high viability of cells recovered after this process is an indirect indicator of this compound's biocompatibility.